N6-Benzoyladenosine
Overview
Description
N6-Benzoyladenosine is a nucleoside analog derived from adenosine, where the hydrogen atom at the N6 position of the adenine moiety is replaced by a benzoyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N6-Benzoyladenosine is primarily an adenosine receptor agonist . Adenosine receptors play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.
Mode of Action
This compound interacts with its targets, the adenosine receptors, and induces a series of biochemical reactions. It has been found to arrest the cell cycle at the G0/G1 phase and induce cell apoptosis . This means it can halt cell division and trigger programmed cell death, which is a critical mechanism in controlling cell proliferation and maintaining cellular homeostasis.
Biochemical Pathways
It’s known that the compound’s interaction with adenosine receptors can influence various biological behaviors such astumor cell proliferation, invasion, metastasis, and drug resistance .
Pharmacokinetics
It’s known that this compound is apurine nucleoside synthesized from uridine and has a high resistance to phosphorylation . This could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It can suppress the clonogenic activity and growth of different neoplastic cells . It also induces chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
N6-Benzoyladenosine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to have a cytoactive activity, indicating its role in cellular biochemical reactions . It can arrest the cell cycle at the G0/G1 phase and induce apoptosis . This suggests that this compound can interact with enzymes and proteins involved in cell cycle regulation and apoptosis.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress the clonogenic activity and growth of different neoplastic cells . It also induces changes in cell morphology and actin cytoskeleton organization . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It acts as a selective anti-toxoplasma agent with binding affinity to T. gondii adenosine kinase . It also exerts anti-glioma activity by interfering with the mevalonate pathway and inhibiting FPPS (Farnesyl pyrophosphate synthase) . These actions indicate that this compound can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to induce chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner over a 24-hour period
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N6-Benzoyladenosine typically involves the protection of adenosine followed by benzoylation. One common method includes the following steps :
- Adenosine is reacted with a protective agent, such as trimethylchlorosilane, to form a protected adenosine derivative.
- Benzoyl chloride is then added to the reaction mixture to introduce the benzoyl group at the N6 position.
- The protective group is removed under basic conditions, often using ammonia water, to yield this compound.
Industrial Production Methods: In an industrial setting, the process is optimized for higher yield and efficiency. The use of environmentally friendly solvents and catalysts is emphasized to reduce the production of toxic byproducts and improve atom utilization rates .
Chemical Reactions Analysis
Types of Reactions: N6-Benzoyladenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl group or the adenine moiety.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution with an amine could produce N6-aminoadenosine derivatives .
Scientific Research Applications
N6-Benzoyladenosine has a wide range of applications in scientific research:
Biology: The compound is studied for its role in modulating biological processes, including enzyme inhibition and signal transduction.
Medicine: this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
- N6-Benzyladenosine
- N6-Methyladenosine
- N6-(2-Methoxybenzyl)adenosine
- N6-(4-Methoxybenzyl)adenosine
- N6-(2-Chlorobenzyl)adenosine
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWTKFDAUOODA-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471222 | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-55-8 | |
Record name | N6-Benzoyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-Benzoyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-Benzoyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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